
1-(1-Méthyl-1H-indol-4-yl)éthanone
Vue d'ensemble
Description
1-(1-Methyl-1H-indol-4-yl)ethanone, also known as 4-Methylindole-3-acetone, is an organic compound with the molecular formula C11H11NO . It is a solid form .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various studies. For instance, one study synthesized novel 3-substitue 2-methyl indole analogs . Another study mentioned the transition metal-catalyzed cyclization reactions of unsaturated substrates as a powerful tool for constructing indole rings .Molecular Structure Analysis
The molecular structure of 1-(1-Methyl-1H-indol-4-yl)ethanone consists of 11 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom . The molecular weight is 173.21 g/mol .Chemical Reactions Analysis
Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis
1-(1-Methyl-1H-indol-4-yl)ethanone is a solid form . Its molecular weight is 173.21 g/mol . The density is predicted to be 1.09±0.1 g/cm3 , and the boiling point is predicted to be 320.1±15.0 °C .Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, tels que « 1-(1-Méthyl-1H-indol-4-yl)éthanone », ont montré un potentiel en activité antivirale. Par exemple, les dérivés de 6-amino-4-alkylsubstitués-1H-indole-2-carboxylates substitués ont été rapportés comme agents antiviraux . Cela suggère que « this compound » pourrait également avoir des applications antivirales potentielles.
Activité anti-inflammatoire
Les dérivés de l'indole sont connus pour posséder des propriétés anti-inflammatoires . Par conséquent, « this compound » pourrait potentiellement être utilisé dans le traitement des affections inflammatoires.
Activité anticancéreuse
Les dérivés de l'indole se sont avérés avoir des propriétés anticancéreuses . Ils ont été utilisés dans le traitement de divers types de cellules cancéreuses . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le traitement du cancer.
Activité anti-VIH
Les dérivés de l'indole ont montré un potentiel en activité anti-VIH . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le traitement du VIH.
Activité antioxydante
Les dérivés de l'indole sont connus pour posséder des propriétés antioxydantes . Par conséquent, « this compound » pourrait potentiellement être utilisé comme antioxydant.
Activité antimicrobienne
Les dérivés de l'indole ont montré un potentiel en activité antimicrobienne . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le traitement des infections microbiennes.
Activité antituberculeuse
Les dérivés de l'indole sont connus pour posséder des propriétés antituberculeuses . Par conséquent, « this compound » pourrait potentiellement être utilisé dans le traitement de la tuberculose.
Activité antidiabétique
Les dérivés de l'indole ont montré un potentiel en activité antidiabétique . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le traitement du diabète.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines , suggesting potential targets could be cellular components involved in cell proliferation.
Mode of Action
It’s worth noting that indole derivatives often interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Given the antiproliferative activities observed in similar indole derivatives , it’s plausible that this compound may influence pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
The pharmacokinetic properties of similar indole derivatives have been predicted and studied , suggesting that this compound may have comparable characteristics.
Result of Action
Similar indole derivatives have demonstrated antiproliferative activities against various cancer cell lines , suggesting that this compound may also exhibit similar effects.
Propriétés
IUPAC Name |
1-(1-methylindol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMTUNMRMQBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CN(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566592 | |
| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120160-29-4 | |
| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


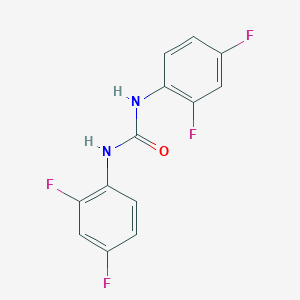
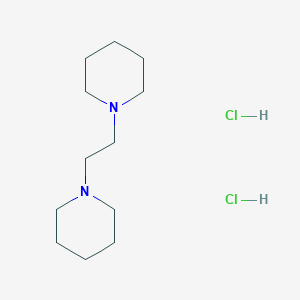
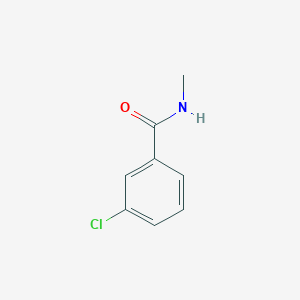

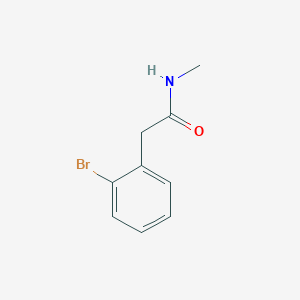
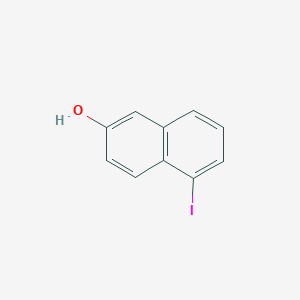


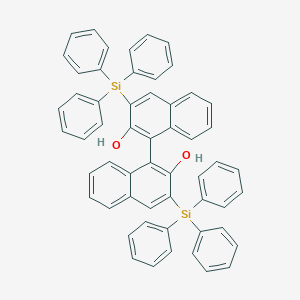
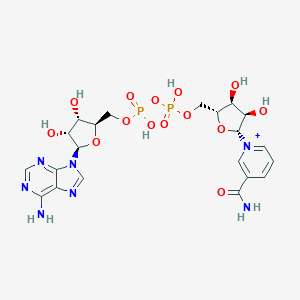
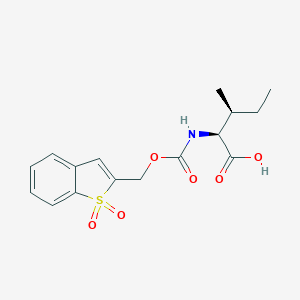
![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
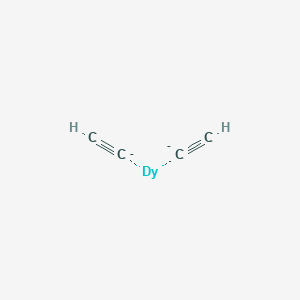
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)